Lyxoflavine

Description

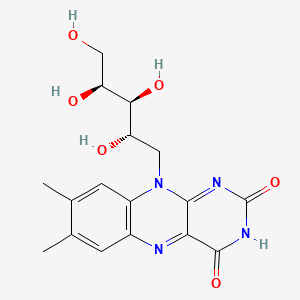

Structure

2D Structure

3D Structure

Properties

CAS No. |

13123-37-0 |

|---|---|

Molecular Formula |

C17H20N4O6 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14-/m0/s1 |

InChI Key |

AUNGANRZJHBGPY-OBJOEFQTSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H](CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lyxoflavine; NSC-18343; NSC 18343; NSC18343; |

Origin of Product |

United States |

Biosynthesis and De Novo Synthetic Approaches to Lyxoflavine and Its Derivatives

Enzymatic Pathways in Lyxoflavine Biosynthesis

While the biosynthesis of riboflavin (B1680620) is well-established, the specific enzymatic pathway leading to this compound is less extensively documented in the provided search results. However, given its structural similarity to riboflavin, it is likely that some enzymatic steps are shared or analogous.

Riboflavin biosynthesis involves a pathway starting from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate wikipedia.orgnih.govnih.govfrontiersin.orgasm.orgfrontiersin.orgnih.govtandfonline.com. This pathway is catalyzed by a series of enzymes frontiersin.org. The final step in riboflavin biosynthesis is catalyzed by riboflavin synthase, which combines two molecules of 6,7-dimethyl-8-ribityllumazine (B135004) wikipedia.orgnih.govnih.govfrontiersin.org. One molecule is converted to riboflavin, and the other to 5-amino-6-(D-ribitylamino)uracil, which is recycled wikipedia.orgnih.govfrontiersin.org.

While the precise enzymes for incorporating the lyxityl moiety in de novo this compound biosynthesis are not explicitly detailed in the search results, the general flavin biosynthesis pathway provides a framework for understanding potential enzymatic transformations.

Precursors and Intermediates in this compound Formation

Based on the biosynthesis of riboflavin, the precursors for flavin ring structures are derived from GTP and ribulose 5-phosphate wikipedia.orgnih.govnih.govfrontiersin.orgasm.orgfrontiersin.orgnih.govtandfonline.com. GTP is converted through several enzymatic steps to a diaminopyrimidine intermediate, such as 5-amino-6-(D-ribitylamino)uracil wikipedia.orgnih.gov. Ribulose 5-phosphate is converted to 3,4-dihydroxy-2-butanone 4-phosphate wikipedia.orgnih.govfrontiersin.orgfrontiersin.orgtandfonline.com. These two molecules condense to form 6,7-dimethyl-8-ribityllumazine wikipedia.orgnih.govfrontiersin.orgtandfonline.com.

For this compound, which contains a lyxityl group instead of a ribityl group, the precursor providing the pentityl side chain would likely be a lyxose derivative, such as L-lyxose or a phosphorylated form researchgate.netmuslimuniversity.edu.af. The synthesis of L-lyxose can be achieved chemically, for example, by reduction of D-galacturonate to L-galactonate, followed by oxidation researchgate.net. Reductive coupling of L-lyxose with a compound like 3,4-xylidine has been reported in chemical synthesis routes to this compound researchgate.netresearchgate.net.

Key intermediates in the flavin biosynthesis pathway include:

Guanosine triphosphate (GTP) wikipedia.orgnih.govnih.govfrontiersin.orgasm.orgfrontiersin.orgnih.govtandfonline.com

Ribulose 5-phosphate wikipedia.orgnih.govnih.govfrontiersin.orgasm.orgfrontiersin.orgnih.govtandfonline.com

L-3,4-dihydroxy-2-butanone-4-phosphate wikipedia.orgnih.gov

4-hydroxy-2,4,5-triaminopyrimidine wikipedia.org

5-amino-6-(D-ribitylamino)uracil (for riboflavin) wikipedia.orgnih.gov

6,7-dimethyl-8-ribityllumazine (for riboflavin) wikipedia.orgnih.govnih.govfrontiersin.orgtandfonline.com

For this compound, analogous intermediates incorporating the lyxityl moiety would be expected.

Chemical Synthesis Routes for this compound and Analogues

Chemical synthesis provides alternative or complementary methods for producing this compound and its analogues. Several chemical routes have been explored for flavins.

One described chemical synthesis route for L-lyxoflavine involves starting from calcium D-galacturonate. This is reduced to calcium L-galactonate, then oxidized to L-lyxose researchgate.netresearchgate.net. L-lyxose is then reductively coupled with 3,4-xylidine to form N-L-lyxityl-4,5-dimethylaniline researchgate.netresearchgate.net. This intermediate is converted to N-L-lyxityl-2-phenylazo-4,5-dimethylaniline, which is then reacted with barbituric acid to yield L-lyxoflavine researchgate.netresearchgate.net. This reaction between an o-aminoazo compound and barbituric acid is a known method for synthesizing flavins acs.org.

Another general chemical synthesis route for riboflavin 5'-sodium phosphate (B84403) involves reacting riboflavin with phosphorus oxychloride in an organic solvent, followed by hydrolysis and neutralization google.com. This method can produce FMN, although other phosphorylated impurities like 6,7-dimethylisoalloxazine can also form google.com. While this specific method is for a riboflavin derivative, similar chemical phosphorylation strategies could potentially be applied to this compound to synthesize phosphorylated this compound derivatives.

Defined Reaction Sequences for this compound Production

A defined reaction sequence for the chemical synthesis of L-lyxoflavine, as described by Heyl et al., involves the following key steps researchgate.netresearchgate.net:

Reduction of calcium D-galacturonate to calcium L-galactonate.

Oxidation of calcium L-galactonate to L-lyxose.

Reductive coupling of L-lyxose with 3,4-xylidine to form N-L-lyxityl-4,5-dimethylaniline.

Conversion of N-L-lyxityl-4,5-dimethylaniline to N-L-lyxityl-2-phenylazo-4,5-dimethylaniline.

Reaction of N-L-lyxityl-2-phenylazo-4,5-dimethylaniline with barbituric acid to yield L-lyxoflavine.

This sequence demonstrates a specific chemical pathway to construct the isoalloxazine ring system and attach the lyxityl side chain.

Site-Selective Labeling Strategies for this compound Isotopologues

Site-selective isotopic labeling is a valuable technique for studying the structure and mechanism of biomolecules, including flavins and flavoproteins researchgate.net. While specific strategies for this compound isotopologues are not extensively detailed, research on labeling riboflavin and FMN provides relevant methodologies researchgate.net.

Selectively labeled flavin isotopologues can be generated by combining chemical synthesis and in vitro biotransformation using enzymes researchgate.net. For example, labeled FMN isotopologues enriched with 15N and 13C isotopes at specific positions in the isoalloxazine ring can be prepared from readily available precursors through a chemo-enzymatic synthesis involving multiple steps researchgate.net. These strategies often involve synthesizing labeled precursors chemically and then using enzymes from the flavin biosynthesis pathway to incorporate them into the final flavin structure researchgate.net.

The preparation of labeled flavocoenzyme isotopologues by biotransformation of purines has also been reported, indicating the use of biosynthetic precursors for labeling studies researchgate.net. Applying similar principles, labeled L-lyxose or labeled aromatic precursors (derived from compounds like 3,4-xylidine) could be synthesized chemically and then incorporated into this compound through chemical or potentially chemo-enzymatic routes to achieve site-selective labeling.

Data Table: Key Intermediates in Flavin Biosynthesis

Below is a table summarizing key intermediates involved in the biosynthesis of riboflavin, which shares structural features and likely some pathway elements with this compound. This table is intended to be presented as an interactive data table.

| Compound | Origin Pathway | Role in Biosynthesis |

| Guanosine Triphosphate (GTP) | Purine Biosynthesis | Provides part of the isoalloxazine ring system. wikipedia.orgnih.gov |

| Ribulose 5-Phosphate | Pentose (B10789219) Phosphate Pathway | Provides the four-carbon unit for the xylene ring. wikipedia.orgnih.gov |

| L-3,4-dihydroxy-2-butanone-4-phosphate | From Ribulose 5-Phosphate | Intermediate providing the four-carbon unit. wikipedia.orgnih.gov |

| 5-amino-6-(D-ribitylamino)uracil | From GTP | Intermediate in pyrimidine (B1678525) ring formation. wikipedia.orgnih.gov |

| 6,7-dimethyl-8-ribityllumazine | Condensation Product | Immediate precursor to Riboflavin. wikipedia.orgnih.gov |

Metabolic Roles and Interplay of Lyxoflavine

Lyxoflavine as a Riboflavin (B1680620) Analogue in Metabolic Processes

This compound functions as an analogue of riboflavin, meaning it has a similar structure and can interact with the same metabolic machinery that processes riboflavin. This structural resemblance allows this compound to participate in some of the metabolic roles typically fulfilled by riboflavin. Studies have shown that L-lyxoflavine can promote the growth of Lactobacillus lactis even in the absence of riboflavin, and cells of this organism grown with this compound contain this compound instead of riboflavin, indicating that it can fulfill essential metabolic roles in this specific bacterium. capes.gov.br In other organisms, such as Lactobacillus casei and rats, this compound has demonstrated a limited ability to replace riboflavin. ebm-journal.org

Involvement of this compound in Flavin Nucleotide Biosynthesis Pathways

Flavin nucleotides, specifically Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD), are crucial cofactors derived from riboflavin, essential for numerous enzymatic reactions, including those involved in energy production and electron transport. wikipedia.orgontosight.ai Riboflavin is the precursor for the biosynthesis of FMN and FAD. nih.govgoogle.com

Precursor Role in Flavin Mononucleotide (FMN) Formation

Research indicates that this compound 5'-monophosphate, a derivative of this compound, is involved in the biosynthesis of FMN and FAD. ontosight.ai FMN is produced from riboflavin by the enzyme riboflavin kinase. wikipedia.org While this compound has been studied for its potential coenzymatic activity similar to FMN, its activity is noted to be lower, potentially due to a lower conformer population that initiates the binding process. nih.gov Some studies suggest that the inability of L-lyxoflavine to promote growth in certain cases might be related to the phosphorylation level, which is necessary for forming the active nucleotide forms like FMN. nih.gov

Contribution to Flavin Adenine Dinucleotide (FAD) Synthesis

FAD is formed from FMN and adenosine (B11128) triphosphate (ATP) by the enzyme FAD synthase. wikipedia.org this compound 5'-monophosphate is also indicated as being involved in the biosynthesis of FAD. ontosight.ai However, the primary pathway for FAD synthesis involves FMN as an intermediate derived from riboflavin. wikipedia.orgnih.govgoogle.com While this compound's monophosphate form may have some involvement, its direct contribution as a primary precursor in the same manner as riboflavin is less established compared to its role as an analogue or antagonist.

Competitive Metabolic Interactions of this compound with Riboflavin

Due to its structural similarity, this compound can engage in competitive interactions with riboflavin for binding to enzymes and transporters involved in riboflavin metabolism. This competition can influence the utilization of riboflavin by the cell.

Inhibition of Riboflavin Utilization in Microbial Systems

In microbial systems, this compound has been shown to act as a competitive antagonist of riboflavin, particularly at higher concentrations. capes.gov.br In Lactobacillus casei, while this compound can enhance the efficiency of limited riboflavin supplies, it does not serve as a complete substitute and can decrease the concentration of riboflavin deposited in cells. capes.gov.br At elevated concentrations, this compound can inhibit the growth of L. casei by acting as a competitive antagonist to riboflavin. capes.gov.br

Modulatory Effects on Growth Responses in Relation to Riboflavin

The presence of this compound can modulate the growth responses of organisms depending on the availability of riboflavin. In Lactobacillus casei, this compound markedly increases the growth response to suboptimal amounts of riboflavin but does not promote growth in the absence of the vitamin. capes.gov.br When riboflavin is present in excess, this compound does not enhance cell yield or growth rate. capes.gov.br In chicks, this compound has been observed to stimulate growth when administered at levels significantly higher than the dietary riboflavin content. capes.gov.br However, at very high ratios of this compound to riboflavin, growth inhibition can occur. capes.gov.br The growth-promoting effects observed in chicks on low-riboflavin diets might partly be due to a sparing action similar to that seen in L. casei. capes.gov.br

Data Table: Competitive Interactions of this compound and Riboflavin in Lactobacillus casei

| Condition | Riboflavin Presence | This compound Effect on Growth | This compound Effect on Cellular Riboflavin | Reference |

| Suboptimal Riboflavin | Present | Markedly increased response | Decreased concentration | capes.gov.br |

| Absence of Riboflavin | Absent | No growth promotion | Not applicable | capes.gov.br |

| Excess Riboflavin | Present | No increase in yield/rate | Not specified | capes.gov.br |

| Higher this compound Concentration | Present | Inhibition | Not specified | capes.gov.br |

Data Table: Growth Response in Chicks

| Ratio of this compound to Dietary Riboflavin | Observed Growth Effect | Reference |

| 2.5 to 10 times | Stimulated growth | capes.gov.br |

| Higher than 40 to 1 | Inhibited growth | capes.gov.br |

This compound in Pentose (B10789219) Metabolism Linkages

This compound is a flavin analog that structurally differs from riboflavin (Vitamin B2) primarily in the configuration of the hydroxyl group at the C-4 position of the pentose side chain; this compound contains a lyxose sugar moiety instead of the ribityl group found in riboflavin nih.govebm-journal.org. D-Lyxose itself is known to be a constituent of this compound isolated from human heart muscle wikipedia.orgmuslimuniversity.edu.afjaypeedigital.comdelsu.edu.ng. While pentoses like ribose, ribulose, and xylulose are integral to metabolic pathways such as the pentose phosphate (B84403) pathway wikipedia.orgmuslimuniversity.edu.af, the precise linkages and functional roles of this compound within broader pentose metabolism are not clearly elucidated in the literature.

Studies comparing this compound to riboflavin have indicated potential differences in their biological activities. For instance, this compound did not effectively replace riboflavin in supporting the growth of Lactobacillus casei, suggesting a distinct biological role compared to riboflavin in this context ebm-journal.org. This observation, coupled with the structural difference in the pentose moiety, has led to the suggestion that this compound might function as a member of the vitamin B complex with a biological role separate from that of riboflavin ebm-journal.org.

Further research involving the transport of flavins has shown that sugar-containing flavins, including this compound, isoriboflavin, and galactoflavin, were less potent inhibitors of [14C]riboflavin transport in choroid plexus compared to the photodegradation products lumiflavin (B1675435) and lumichrome (B1664701), which lack the sugar moiety jci.org. This differential effect on transport mechanisms suggests that the pentose side chain, and its specific configuration as in this compound, plays a role in the interaction with cellular transport systems or metabolic processing. Despite its presence in human tissue, the exact nature of this compound's metabolic fate and its specific enzymatic transformations or integrations within pentose metabolic pathways remain areas requiring further investigation.

Postulated Enzymatic Degradation Pathways of this compound

Detailed enzymatic degradation pathways specifically for this compound have not been extensively described in the available scientific literature. However, insights can be drawn by considering the known degradation mechanisms of related flavins, such as riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD).

The catabolism of FMN involves enzymatic dephosphorylation, primarily catalyzed by enzymes like alkaline phosphatase, which removes the phosphate group to yield riboflavin ontosight.airesearchgate.net. FMN and FAD can also undergo non-enzymatic degradation, particularly when exposed to light, leading to the formation of products such as lumichrome and various lumiflavin derivatives jci.orgontosight.ainih.govresearchgate.net.

FAD degradation is known to occur via enzymatic hydrolysis. Enzymes such as FAD pyrophosphatase, which may belong to the NUDIX hydrolase family, are involved in cleaving FAD researchgate.netnih.gov. Nucleotide pyrophosphatase (ENPP1) has also been shown to hydrolyze FAD to FMN reactome.org. Subsequent degradation of FMN to riboflavin can then occur through the action of phosphatases researchgate.net.

Given the structural similarity between this compound and riboflavin, particularly concerning the core flavin ring system, it is plausible that some aspects of this compound degradation might involve enzymatic steps analogous to those for riboflavin or its derivatives. However, the unique lyxose sugar moiety in this compound, as opposed to the ribityl group in riboflavin, could significantly influence the initial enzymatic recognition and processing of the molecule. Enzymes that are specific to the ribityl side chain of riboflavin may not act on this compound, or may act differently, potentially leading to distinct degradation intermediates or pathways.

Bacterial degradation studies of riboflavin have revealed complex pathways involving the cleavage of the ribityl side chain and modifications to the flavin ring, resulting in various products including reduced pteridine (B1203161) derivatives, urea, carbon dioxide, oxamide, and ribose dntb.gov.ua. Oxidative cleavage of certain intermediates can also occur dntb.gov.ua. While these studies provide examples of how flavin structures can be enzymatically broken down, the applicability of these specific pathways to this compound, with its lyxose sugar, is not established.

In the absence of specific research detailing this compound's enzymatic degradation, any proposed pathways would be largely speculative, potentially involving hydrolysis of glycosidic bonds or modifications of the flavin ring system, possibly with enzymes that exhibit some promiscuity towards flavin analogs or those specific to the lyxose moiety. Further research is needed to identify the specific enzymes and steps involved in the biological breakdown of this compound in different organisms and tissues.

Enzymatic Studies and Flavoenzyme Interactions with Lyxoflavine

Effects of Lyxoflavine on Flavin-Dependent Enzymes

This compound has been shown to influence the activity of certain flavin-dependent enzymes. Its effects can vary depending on the specific enzyme and the experimental conditions. Studies have indicated that this compound can act as an inhibitor of riboflavin (B1680620) transport in brain slices, although it did not decrease the percentage of riboflavin phosphorylated within the slices. jci.org This suggests that its primary effect in this context might be on the transport mechanism rather than directly inhibiting the enzymes responsible for flavin phosphorylation. jci.org

Specificity of Inhibition Towards Flavokinases

Research has explored the specificity of this compound's inhibitory effects, particularly towards flavokinases (ATP:riboflavin 5'-phosphotransferase, EC 2.7.1.26). Flavokinases are enzymes responsible for the phosphorylation of riboflavin to form FMN, the first step in the synthesis of flavin coenzymes. Studies have shown that this compound does not exhibit inhibitory activity towards flavokinase. jci.org This indicates a degree of specificity in its interaction with flavin-metabolizing enzymes, distinguishing it from other flavin analogs that may act as flavokinase inhibitors. jci.org

Differential Interactions with FAD Pyrophosphorylase

Beyond flavokinase, this compound's interactions with FAD pyrophosphorylase (ATP:FMN adenylyltransferase, EC 2.7.7.2) have also been examined. This enzyme catalyzes the synthesis of FAD from FMN and ATP. Unlike isoriboflavin, which has shown inhibitory effects on FAD pyrophosphorylase, this compound, similar to galactoflavin, does not appear to inhibit this enzyme. jci.org This differential interaction profile highlights how subtle structural differences between flavin analogs can lead to distinct effects on the enzymes involved in flavin metabolism.

Mechanisms of Enzyme Modulation by this compound

The mechanisms by which this compound modulates enzyme activity are linked to its structural resemblance to natural flavins. While it does not inhibit flavokinase or FAD pyrophosphorylase, its ability to interfere with riboflavin transport suggests a potential interaction with membrane transport proteins that recognize flavin structures. jci.org Although not directly acting on the flavinylation enzymes, its presence can indirectly affect the availability of natural flavins for these enzymes by competing for uptake into cells or specific compartments.

Computer modeling studies have also been employed to investigate the potential binding modes of this compound-5'-monophosphate to flavoenzymes, providing insights into how this analog might interact at the molecular level. researchgate.net These studies can help elucidate the structural determinants of flavin-enzyme interactions and the basis for the observed specificity or lack thereof.

This compound as a Probe for Flavoenzyme Mechanism Elucidation

Flavin analogs, including those structurally related to this compound, serve as valuable tools for probing the mechanisms of flavoenzyme catalysis. By substituting the natural flavin cofactor with an analog like this compound or its phosphorylated form (this compound 5'-monophosphate), researchers can study how alterations in the flavin structure affect the enzyme's catalytic cycle, substrate binding, and redox properties. researchgate.net While the search results did not provide specific examples of this compound being used as a direct probe for elucidating flavoenzyme mechanisms in the same way as some deazaflavin analogs, the general principle of using flavin analogs for this purpose is well-established. researchgate.net The differential interactions of this compound with specific enzymes, such as its lack of inhibition of flavokinase and FAD pyrophosphorylase while affecting riboflavin transport, can indirectly contribute to understanding the specific requirements for substrate recognition and binding in these systems. jci.org

Role of this compound in Electron Transport Dynamics

Flavoenzymes are central players in various biological electron transport chains, mediating the transfer of electrons in numerous metabolic processes. researchgate.netgoogle.comycis.ac.in While the direct role of this compound itself in electron transport dynamics is not explicitly detailed in the provided search results, the broader context of flavoenzyme function in electron transport is highly relevant. Flavin coenzymes (FMN and FAD) within flavoenzymes accept and donate electrons, facilitating redox reactions. researchgate.netgoogle.com The ability of flavin analogs to interact with these enzymes can potentially influence the efficiency or pathway of electron flow. Although this compound does not directly participate as a redox carrier in the same way as FMN or FAD, its presence and interaction with flavoenzymes or flavin transporters could indirectly impact electron transport dynamics by affecting the availability of natural cofactors or modulating the activity of key flavoenzymes involved in these processes. jci.org

Molecular Interactions and Structural Biology of Lyxoflavine

Ligand-Protein Binding Mechanisms Involving Lyxoflavine

The binding of a ligand, such as this compound, to a target protein is a highly specific process driven by a combination of intermolecular forces. wikipedia.org This binding event often induces a conformational change in the protein, which is essential for its biological activity. wikipedia.org The relationship between the ligand and its binding partner is a function of molecular structure, charge, and hydrophobicity. wikipedia.org The binding process involves the formation of a complex stabilized by non-covalent interactions, including ionic bonds, hydrogen bonds, and van der Waals forces. wikipedia.org For flavins like this compound, the isoalloxazine ring system is central to these interactions, anchoring the molecule within the protein's binding pocket.

Computational modeling serves as a powerful tool for investigating the three-dimensional structures of protein-biomolecule complexes and understanding the molecular basis of their interactions. nih.gov Techniques such as molecular docking are employed to predict the preferred orientation of a ligand when bound to a protein. nih.gov These methods utilize sampling algorithms to explore various conformations and scoring functions to rank them, providing insights into the binding mode and affinity. nih.gov

For a this compound-protein complex, a typical computational workflow would involve:

Homology Modeling: If the protein's experimental structure is unknown, a model can be built based on the known structure of a related protein.

Molecular Docking: The this compound molecule is then "docked" into the binding site of the protein structure. This process predicts the bound conformation by sampling various orientations and positions of the ligand and scoring the resulting complexes. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to explore the dynamic behavior of the this compound-protein complex in a simulated aqueous environment. einsteinmed.edu This provides information on the stability of the binding mode and the flexibility of both the ligand and the protein over time. einsteinmed.edu

These computational approaches are essential for generating hypotheses about ligand binding that can be tested experimentally. nih.gov

The stability of a this compound-protein complex is largely determined by a network of hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonding: The isoalloxazine ring of this compound contains several hydrogen bond donor and acceptor sites. nih.gov The carbonyl groups at the C2 and C4 positions and the nitrogen atoms at N1, N3, and N5 are key participants in forming hydrogen bonds with amino acid residues in the protein's active site. nih.govwiley-vch.de These interactions are crucial not only for anchoring the ligand but also for modulating the electronic properties of the flavin ring, which in turn tunes its reactivity. nih.gov The hydroxyl groups on this compound's side chain also contribute significantly to the network of hydrogen bonds with the protein and surrounding water molecules.

| Interaction Type | Key this compound Moieties | Potential Protein Residues | Significance in Binding |

| Hydrogen Bonding | Isoalloxazine Ring (N1, C2=O, N3-H, C4=O, N5), Ribityl Side Chain (-OH groups) | Asp, Glu, Asn, Gln, Ser, Thr, Tyr, Main-chain atoms | Specificity, Anchoring, Electronic Tuning |

| Hydrophobic Interactions | Dimethylbenzene part of Isoalloxazine Ring | Leu, Ile, Val, Phe, Trp, Ala | Stability, Driving force for binding |

Role of Isoalloxazine Ring Modifications in Flavin Interactions

The isoalloxazine ring is the redox-active center of flavins and the primary site of interaction with protein environments. wikipedia.orgresearchgate.net Modifications to this ring system can significantly alter the binding affinity and the catalytic properties of the flavoenzyme. The protein environment itself acts to modify the flavin's electronics through the strategic placement of amino acid residues. nih.gov For instance, hydrogen bonding to the N1 and N5 atoms can influence the flavin's redox potential, making it a stronger or weaker oxidizing agent. nih.gov

Studies on flavin analogs demonstrate the importance of the ring's chemical structure. For example, roseoflavin, where the methyl group at C8 is replaced by a dimethylamino group, exhibits altered spectral properties and binding affinities when interacting with flavin-binding proteins. nih.gov The planarity of the isoalloxazine ring is also a factor; the ring can be bent in some protein environments, and this distortion can be critical for catalysis. taylorandfrancis.com

Structural Elucidation of this compound-Biomacromolecule Complexes

Determining the high-resolution three-dimensional structure of this compound bound to a biomacromolecule like a protein is crucial for a detailed understanding of its function. X-ray crystallography is a primary technique used for this purpose. nih.gov This method can reveal the precise orientation of this compound within the binding pocket and map the network of interactions, such as hydrogen bonds and van der Waals contacts, with individual amino acid residues.

For example, crystallographic studies of riboflavin (B1680620) kinase, an enzyme that phosphorylates riboflavin, have shown how the flavin molecule binds and how this binding induces significant conformational changes in the enzyme. nih.gov These structural insights provide a basis for understanding the enzyme's ordered kinetic mechanism. nih.gov Although specific crystallographic data for this compound complexes may be limited, the principles derived from studies with riboflavin, FMN, and FAD are directly applicable due to their shared isoalloxazine core. nih.gov

Conformational Dynamics of this compound in Biological Contexts

Both proteins and their bound ligands are dynamic entities, and their flexibility is often essential for function. einsteinmed.eduucsf.edu The binding of a ligand like this compound can alter the conformational dynamics of the protein, and conversely, the protein's dynamic nature influences how the ligand is recognized and bound. frontiersin.org Allostery, where binding at one site affects a distant site in the protein, is a phenomenon deeply rooted in the propagation of dynamic changes through the protein structure. ucsf.edufrontiersin.org

The ribityl-like side chain of this compound is flexible and can adopt various conformations upon binding to a protein. This conformational adaptability allows it to fit into specifically shaped binding pockets. Molecular dynamics simulations can be used to study these dynamic processes on timescales ranging from picoseconds to microseconds. einsteinmed.eduucsf.edu Such simulations can reveal, for example, how the binding of this compound might stabilize certain protein conformations or alter the flexibility of functionally important loops, thereby regulating the protein's activity. nih.govfrontiersin.org

Advanced Analytical Methodologies for Lyxoflavine Research

Chromatographic Techniques for Lyxoflavine Separation and Quantification

Chromatographic methods are fundamental for isolating this compound from complex biological or synthetic matrices and for accurately determining its concentration. These techniques leverage differential partitioning of analytes between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, and charge.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of flavins, including this compound. HPLC coupled with various detectors, such as UV-Visible absorbance or fluorescence detectors, offers high sensitivity and selectivity. The isoalloxazine ring present in flavins provides characteristic UV-Vis absorption bands, making them amenable to detection by UV-Vis spectroscopy wikipedia.org. Studies on related flavins and other compounds demonstrate the effectiveness of HPLC for quantitative analysis and separation fishersci.benih.gov. For instance, liquid chromatography has been utilized for the separation of carbohydrate tautomers, highlighting its capability in resolving closely related structures fishersci.be. The optimization of mobile phase composition and stationary phase chemistry is crucial for achieving effective separation of this compound from interfering substances.

Paper chromatography and thin-layer chromatography (TLC) have historically been used for flavin separation from biological sources, such as plant tissues thegoodscentscompany.com. While perhaps less quantitative than modern HPLC, these techniques provided early means for identifying and separating different flavin compounds thegoodscentscompany.com. Column chromatography, including methods utilizing materials like talc (B1216) and resorcinol-formaldehyde resin, has also been applied for flavin isolation thegoodscentscompany.com. These methods underscore the importance of chromatographic approaches in the initial purification and subsequent analysis of this compound.

Spectroscopic Approaches for this compound Detection and Characterization

Spectroscopic methods provide invaluable tools for the detection, identification, and structural elucidation of this compound. These techniques probe the interaction of this compound with electromagnetic radiation, yielding information about its electronic structure, functional groups, and molecular environment.

UV-Visible (UV-Vis) absorption spectroscopy is a primary method for detecting flavins due to their characteristic chromophore, the isoalloxazine ring wikipedia.org. Flavins exhibit strong absorption bands in the UV-Vis region, typically around 214 nm (K-band) and 267 nm (B-band), corresponding to the conjugated structure and the benzene (B151609) ring within the isoalloxazine moiety, respectively wikipedia.org. A characteristic absorption band between 350 and 500 nm is also observed for the entire isoalloxazine chromophore wikipedia.org. Measuring the absorbance spectrum of a sample can confirm the presence of this compound and, using a calibration curve, can be used for its quantification. UV-Vis absorbance measurements have been used in the characterization of related flavin analogs researchgate.net.

Fluorescence spectroscopy is another sensitive technique for flavin detection. Flavins are typically fluorescent, although their fluorescence properties can be influenced by their environment and oxidation state. Fluorescence titration has been employed in studies involving flavin binding to proteins like apoflavodoxin, demonstrating its utility in assessing molecular interactions researchgate.net.

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of functional groups present in this compound. IR spectra have been recorded for the characterization of flavin analogs during synthesis and evaluation researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules. Multidimensional NMR spectroscopy, combined with molecular dynamics calculations, has been used to elucidate the structure of complexes involving flavins and RNA aptamers, providing insights into molecular recognition nih.gov. While specific high-resolution NMR studies solely focused on this compound's intrinsic structure were not detailed in the search results, the application of NMR is a standard approach for the comprehensive structural characterization of small organic molecules like this compound.

Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is essential for determining the molecular weight of this compound and for identifying fragments that provide structural information. MS is also crucial in studies involving isotope labeling, allowing for the tracing of labeled atoms within metabolic pathways rmreagents.comoutbreak.info. Mass spectra have been recorded for the characterization of flavin analogs researchgate.net.

Surface-Enhanced Raman Spectroscopy (SERS) has been explored for the analysis of flavoenzyme cofactors, offering enhanced sensitivity for structural characterization wikipedia.org. SERS can provide detailed vibrational information about flavins adsorbed on metallic nanoparticles, aiding in understanding their interaction with surfaces and potentially biological targets wikipedia.org.

Enzymatic Assays for Assessing this compound Activity

Enzymatic assays are designed to measure the activity of enzymes or to assess the effect of a compound, such as this compound, on enzymatic reactions. While direct enzymatic reactions where this compound acts as a substrate or cofactor were not extensively detailed, studies have utilized enzymatic assays in the context of flavin research and have explored the potential biological activity of this compound.

Early research indicated that this compound could influence enzymatic activity. An enzymatic assay was mentioned in the context of studying lyxoflavin, suggesting that its presence could lead to a breakdown of normal enzymatic activity, enabling its assay wikipedia.org. Another study using a microbiological assay for riboflavin (B1680620) noted that L-lyxoflavin exhibited a percentage of the activity observed for riboflavin in that specific system wikipedia.org. This suggests that this compound can interact with enzyme systems designed for related flavins, albeit potentially with reduced efficacy.

Enzymatic assays often involve monitoring the consumption of a substrate or the production of a product, frequently using spectroscopic methods (e.g., measuring changes in absorbance or fluorescence) or other detection techniques. For example, a fluorometric assay kit for Lysyl Oxidase activity measures hydrogen peroxide release upon substrate transformation, illustrating a common principle in enzymatic assays dsmz.de. The specificity of enzymatic assay systems highlights their ability to distinguish between closely related substances fishersci.ca.

The study of this compound's interaction with flavin-dependent enzymes or its potential to act as an antimetabolite would heavily rely on well-designed enzymatic assays to quantify its effects on enzyme kinetics and activity. Computer modeling methods have been used to study the binding mode of L-lyxoflavin-5'-monophosphate to flavodoxin, suggesting a potential for coenzymatic activity, which could be further investigated through enzymatic assays nih.gov.

Isotope Labeling and Tracing Techniques in this compound Metabolic Studies

Isotope labeling and tracing techniques are powerful approaches for investigating the metabolic fate of this compound, including its biosynthesis, degradation, and incorporation into other molecules. By introducing stable isotopes (e.g., 13C, 15N, 2H) or radioisotopes (e.g., 14C, 3H) into the this compound molecule and tracking their movement through biological pathways, researchers can gain insights into its metabolic transformations and flux.

While specific studies on this compound metabolism using isotope labeling were not prominently featured, the application of these techniques is well-established in the broader field of flavin and vitamin metabolism research. Site-selective synthesis of 15N- and 13C-enriched flavin mononucleotide (FMN) isotopologues has been reported for studying flavoproteins using various spectroscopic and mass spectrometric methods fishersci.ca. Isotope labeling studies, in conjunction with techniques like ultrafast infrared spectroscopy, have been used to investigate the mechanisms of flavoenzymes sigmaaldrich.com.

Metabolomics studies frequently employ stable isotope labeling to enable accurate metabolite identification, absolute quantification, and flux measurement within metabolic networks rmreagents.comoutbreak.info. Techniques such as HPLC and mass spectrometry are commonly used in conjunction with isotope labeling to analyze labeled metabolites rmreagents.com. Tracing metabolic flux through time and space is possible with isotope labeling experiments, providing dynamic information about metabolic pathways outbreak.info.

Applying these techniques to this compound would involve synthesizing isotopically labeled this compound and administering it to a biological system (e.g., cells, tissues, or organisms). Subsequent analysis of biological samples using techniques like LC-MS would allow for the detection and quantification of labeled this compound and its potential metabolic products. This would help to elucidate how this compound is processed biochemically.

Computational Chemistry and Molecular Dynamics Simulations in this compound Research

Computational chemistry and molecular dynamics (MD) simulations provide theoretical frameworks and tools to complement experimental studies of this compound. These methods can be used to predict molecular properties, simulate interactions with biological targets, and gain insights into dynamic behavior at the atomic level.

Prediction of Binding Affinities and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule ligand (like this compound) when bound to a protein or other biological target. Docking algorithms explore various poses and score them based on predicted binding affinity. This can help identify potential binding partners for this compound and rank compounds based on their predicted interaction strength.

Molecular docking studies have been widely applied to investigate the binding interactions of various ligands, including flavonoids (which share some structural features with flavins), with target proteins like antiapoptotic proteins (e.g., Bcl-2 and Bcl-xl) and β-catenin fishersci.atsigmaaldrich.com. These studies predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein binding site fishersci.atsigmaaldrich.com.

While direct molecular docking studies specifically with this compound were not extensively found, the principles and methodologies applied to related molecules are directly transferable. Computational modeling methods, including the use of empirical potential energy functions, have been used to study the binding mode of L-lyxoflavin-5'-monophosphate to flavodoxin, predicting energetically preferred conformers and their interactions with the protein nih.gov.

Predicting binding affinity through docking alone has limitations, and the accuracy of predictions depends heavily on the scoring functions used citeab.com. However, docking serves as a valuable initial screening tool to identify promising candidates for further experimental investigation.

Simulation of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the dynamic behavior of a molecular system over time. MD simulations allow researchers to observe the flexibility of both the ligand and the target, the influence of the solvent (water), and the formation and breaking of interactions.

MD simulations have been used in conjunction with NMR spectroscopy to study the complex of flavin mononucleotide (FMN) bound to RNA aptamers, providing a detailed understanding of the molecular recognition process and dynamic interactions nih.gov. MD simulations can provide insights into the stability of ligand-protein complexes, conformational changes upon binding, and the role of water molecules in the binding interface citeab.comfishersci.fi.

Applying MD simulations to this compound would involve setting up a simulation system containing this compound and its biological target (e.g., a flavin-binding protein) in a simulated physiological environment (including water and ions). Running the simulation for a sufficient duration would provide trajectories showing the dynamic interactions, allowing for the analysis of hydrogen bonding, hydrophobic interactions, and conformational changes over time. This can offer a more realistic picture of how this compound interacts with its biological partners compared to static docking poses. Challenges in MD simulations include the significant computational cost and the need for accurate force fields to describe the molecular interactions fishersci.fi.

Computational approaches, including molecular docking and MD simulations, are increasingly important in flavin research, providing complementary information to experimental data and guiding the design of further experiments to understand the behavior of compounds like this compound at a molecular level.

Comparative Biochemical Studies of Lyxoflavine Across Organisms

Interspecies Variations in Lyxoflavine Metabolism and Activity

The metabolic processing and biological effects of this compound exhibit notable variations between different species. These differences highlight the diverse enzymatic machinery and metabolic pathways present in various organisms.

Microbial Models in this compound Research (e.g., Lactobacillus, Streptococcus)

Microorganisms, particularly species of Lactobacillus and Streptococcus, have served as valuable models for studying this compound's biochemical interactions. Research has shown that Lactobacillus lactis can utilize L-lyxoflavine for growth in the absence of riboflavin (B1680620), resulting in the incorporation of this compound into the cells instead of riboflavin. researchgate.netannualreviews.org This suggests that in L. lactis, this compound can fulfill the essential metabolic roles typically played by riboflavin. researchgate.net

In contrast, studies with Lactobacillus casei have demonstrated a different interaction. Under certain conditions, a competitive inhibition between this compound and riboflavin has been observed in L. casei. annualreviews.org This indicates that while L. lactis can effectively utilize this compound, L. casei's response is medium-dependent and can involve antagonistic effects with riboflavin. annualreviews.org

Studies involving Streptococcus faecalis have also explored the interrelationship between this compound, riboflavin, and other factors like thioctic acid in acetate (B1210297) metabolism. acs.orgasm.org In the absence of riboflavin, this compound was found to prevent the reversal of propionate (B1217596) inhibition by thioctic acid in S. faecalis. asm.org Riboflavin, however, could overcome the effect of this compound in this system, suggesting a competitive interaction between this compound and riboflavin concerning thioctic acid's role in propionate metabolism. asm.org Increasing amounts of this compound required increased amounts of riboflavin to restore the reversal of propionate inhibition by thioctic acid, further supporting a competitive relationship. asm.org

Data illustrating the effect of this compound on propionate-inhibited Streptococcus faecalis in the presence and absence of riboflavin can be summarized as follows:

| Tube No. | Condition | Turbidity (No riboflavin) | Turbidity (5 µg Riboflavin/tube) |

| 1 | Control | 21 | 27 |

| 2 | Propionate, 50 mg | 73 | 73 |

| 3 | Propionate, 50 mg + Thioctic acid, 500 mµg | 48 | 52 |

| 4 | Propionate, 50 mg + Thioctic acid, 500 mµg + this compound, 5 µg | 75 | 51 |

Turbidity is inversely related to growth, with 100 representing no growth. Each figure is the average of 4 tubes. asm.org

This table demonstrates that in the absence of added riboflavin, the presence of this compound alongside propionate and thioctic acid resulted in higher turbidity (less growth) compared to the condition with propionate and thioctic acid alone. asm.org This inhibitory effect of this compound was lessened in the presence of riboflavin. asm.org

Mammalian Systems (e.g., Rat, Chick, Human)

Investigations in mammalian systems have revealed different biochemical behaviors of this compound compared to microbial models. L-Lyxoflavine was first isolated from human heart myocardium. dntb.gov.uacabidigitallibrary.orgebm-journal.orgjasulib.org.kguomustansiriyah.edu.iq While its significance in human heart muscle was noted, its precise function remains unclear. ebm-journal.orgjasulib.org.kg

Studies in rats have indicated that this compound does not occur naturally in significant quantities in tissues from animals on natural rations. researchgate.net Some research suggested that this compound might have riboflavin activity under certain conditions in rats, potentially due to increased synthesis of vitamin B12 by intestinal flora. ebm-journal.orgebm-journal.org However, other studies have shown that this compound did not replace riboflavin in the growth of Lactobacillus casei, an organism used in some assay methods for this compound content in rat studies. ebm-journal.org This highlights the complexity of interpreting this compound's activity and metabolism across different assay systems and organisms.

In chicks, this compound has been shown to stimulate growth when administered at levels 2.5 to 10 times the amount of riboflavin in the diet. researchgate.net However, at higher ratios of this compound to riboflavin (greater than 40 to 1), this compound inhibited growth. researchgate.net Some studies in chicks fed purified diets did not show a growth response when supplemented with L-lyxoflavine. researchgate.netebm-journal.org Large doses of this compound in chicks produced small weight gains comparable to those produced by equal doses of riboflavin. ebm-journal.org The observed growth effects in chicks might be attributable to riboflavin activity under certain conditions. ebm-journal.orgebm-journal.org It has been suggested that this compound's effect in baby pigs, where it stimulated growth on a low-fat synthetic diet, might be similar to that of antibiotics or surfactants rather than acting as a vitamin. ebm-journal.org

The presence of this compound in human heart muscle suggests a potential, albeit not fully understood, biochemical role in humans. cabidigitallibrary.orgjasulib.org.kguomustansiriyah.edu.iqwikipedia.orgpriyamstudycentre.com However, compared to the clear metabolic roles of riboflavin, the function of this compound in mammalian systems appears less defined and may involve complex interactions or species-specific effects.

Differential responses to this compound have been observed in animals compared to microorganisms, and even within microorganisms depending on slight variations in the media. annualreviews.org This underscores the importance of considering the specific biological system and experimental conditions when evaluating this compound's metabolic and biological activities.

Theoretical Biological Functions and Unelucidated Roles of Lyxoflavine

Hypothesis on Lyxoflavine's Contribution to Cellular Homeostasis

The presence of this compound in tissues like human heart muscle has led to hypotheses regarding its potential, though currently unclear, contribution to cellular homeostasis within these environments delsu.edu.ngjaypeedigital.com. Cellular homeostasis involves the maintenance of a stable internal cellular environment necessary for proper function nih.gov. Given the critical role of flavins like riboflavin (B1680620) in numerous metabolic pathways essential for energy production and redox balance, it is conceivable that this compound might participate in analogous or distinct homeostatic mechanisms. However, direct evidence supporting a specific role for this compound in maintaining cellular homeostasis is lacking, and its exact function in the tissues where it is found is not yet clear delsu.edu.ngjaypeedigital.com. Further research is required to explore any potential involvement in maintaining cellular stability or function.

Speculative Roles in Uncharacterized Metabolic or Regulatory Networks

The biological role of this compound in metabolic or regulatory networks is currently speculative and falls within uncharacterized areas of cellular biochemistry google.comannualreviews.orgscribd.com. The D-Lyxose component of this compound has been mentioned in the context of being part of a network, although the nature and function of this network remain undefined scribd.com. Furthermore, studies investigating the interaction of this compound with riboflavin transport systems have shown that this compound can inhibit the accumulation of riboflavin, albeit less potently than riboflavin itself jci.org. This interaction suggests a possible involvement with flavin transport or metabolism, potentially influencing the availability or distribution of other flavins within the cell. However, the broader implications of this interaction and whether this compound actively participates in or modulates specific metabolic or regulatory pathways as a substrate, cofactor, or signaling molecule within uncharacterized networks is unknown google.comannualreviews.orgscribd.com. The possibility exists that this compound operates within specialized or tissue-specific pathways that have not yet been fully identified or characterized google.comannualreviews.orgscribd.com.

Emerging Research Directions in Lyxoflavine Studies

Development of Lyxoflavine-Based Molecular Probes

Research is exploring the potential of this compound and its derivatives in developing molecular probes. Molecular probes are essential tools in biochemistry and cell biology for studying the structure, dynamics, and interactions of biological molecules. Given this compound's structural similarity to riboflavin (B1680620), which is a precursor to the essential cofactors flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), this compound-based probes could be designed to interact with flavin-binding proteins (flavoproteins) or enzymes involved in flavin metabolism.

Studies investigating the binding of this compound derivatives to flavoproteins, such as flavodoxin, provide insights into how structural modifications affect binding affinity and conformation. For instance, research on L-lyxoflavin-5'-monophosphate has utilized empirical potential energy functions to study its binding mode to flavodoxin. This research suggests that L-lyxoflavin-5'-monophosphate can interact with flavodoxin, although its activity might be lower compared to flavin mononucleotide due to a lower conformer population initiating the binding process. researchgate.net Such studies are crucial for designing this compound-based probes that can selectively target specific flavin-binding sites or enzymes, allowing researchers to monitor their activity or localization within biological systems.

The development of these probes could leverage the unique structural features of this compound to create tools for fluorescence imaging, Förster resonance energy transfer (FRET) studies, or affinity labeling of flavoproteins. By incorporating fluorescent tags or reactive groups onto the this compound scaffold, researchers can create probes to visualize flavin pathways, study enzyme-cofactor interactions, or identify novel flavin-binding proteins.

Exploration of this compound as a Tool for Modulating Flavin Metabolism

This compound has been reported as a competitive inhibitor of riboflavin in certain biological systems. tandfonline.com This inhibitory property makes this compound a valuable tool for studying and potentially modulating flavin metabolism. Flavin metabolism encompasses the biosynthesis of FMN and FAD from riboflavin, their incorporation into flavoproteins, and their subsequent roles in a vast array of redox reactions critical for energy production, metabolism of various substrates, and electron transport. ontosight.ai

By competing with riboflavin for uptake, phosphorylation, or binding to flavokinases (enzymes that convert riboflavin to FMN), this compound can interfere with the normal flow of flavin through these pathways. Research using this compound has demonstrated its ability to inhibit biological processes that are dependent on flavins. For example, L-lyxoflavin strongly inhibited trophocyst formation in Pilobolus, a process suggested to be initiated by a flavin absorbing light. tandfonline.com This inhibition was partially overcome by increased light exposure and almost completely reversed by the addition of riboflavin, supporting this compound's role as a competitive inhibitor of riboflavin in this context. tandfonline.com

Studies on the effect of this compound on growth in organisms like baby pigs have also been conducted, with some results suggesting growth-promoting activity under specific dietary conditions, although the exact mechanisms and relationship to flavin metabolism modulation in this context require further investigation. ebm-journal.orgebm-journal.org

The use of this compound as a tool allows researchers to perturb flavin metabolic pathways and observe the downstream effects on cellular processes, enzyme activities, and ultimately, biological function. This can help elucidate the specific roles of different flavin cofactors and flavoproteins in various metabolic networks.

Novel Applications in Biochemical Pathway Research

Beyond its direct interaction with flavin metabolism, this compound is being explored for novel applications in studying various biochemical pathways. Its structural resemblance to riboflavin allows it to potentially interact with a range of enzymes and proteins that bind flavins or structurally similar molecules, even if they are not directly involved in flavin synthesis.

As a structural analog, this compound can serve as a molecular tool to investigate the substrate specificity and catalytic mechanisms of flavin-dependent enzymes. By using this compound or its modified forms as alternative substrates or inhibitors, researchers can gain insights into how these enzymes recognize and process their natural flavin cofactors. This can involve studying enzyme kinetics in the presence of this compound or using it to probe conformational changes in the enzyme upon binding.

The use of antimetabolites, including structural analogs like this compound, has historically been valuable in studying intermediary metabolism by inducing specific responses in living cells. annualreviews.org While early studies with antimetabolites sometimes yielded ambiguous results, combining this approach with other methods, such as genetic mutations, can provide more conclusive data. annualreviews.org Emerging research on this compound in biochemical pathway research is likely to leverage advanced techniques to gain a more precise understanding of its interactions and effects.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the initial synthesis and characterization of Lyxoflavine?

- Methodological Answer : Begin with established flavone synthesis frameworks, adapting hydroxylation and glycosylation steps specific to this compound's structure. Purification should involve column chromatography followed by HPLC (≥95% purity threshold). Characterization requires H/C NMR for structural confirmation and mass spectrometry for molecular weight validation. Reproducibility hinges on documenting solvent ratios, temperature gradients, and catalyst concentrations .

- Key Data : Typical NMR shifts for this compound’s hydroxyl groups range δ 9.2–10.5 ppm (DMSO-d6), with glycosidic protons at δ 4.8–5.2 ppm.

Q. How should researchers design preliminary assays to evaluate this compound’s biological activity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with positive/negative controls (e.g., quercetin for antioxidant comparisons). Dose-response curves (0.1–100 µM) and triplicate trials minimize variability. Include solvent-only controls to rule out vehicle effects. Reference pharmacopeia protocols for IC50/EC50 calculations .

- Data Consideration : Report activity thresholds (e.g., IC50 < 10 µM for "active") and correlate with purity data to exclude false positives from impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Conduct meta-analysis of literature with attention to:

- Experimental Variables : Cell lines (e.g., HEK293 vs. HepG2), assay types (in vitro vs. ex vivo), and compound stability under assay conditions.

- Purity Verification : Cross-reference studies using HPLC/LC-MS data to exclude confounding by isomers or degradation products.

- Statistical Rigor : Apply ANOVA or mixed-effects models to assess inter-study variability .

- Example Contradiction : Discrepancies in antioxidant activity may arise from differing DPPH assay protocols (e.g., incubation time, radical concentration).

Q. What strategies optimize this compound synthesis yield while maintaining stereochemical fidelity?

- Methodological Answer : Employ DoE (Design of Experiments) to test variables:

- Catalysts : Compare BiCl3 vs. FeCl3 in glycosylation steps.

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) vs. ethers.

- Temperature : 60–100°C gradients to balance reaction rate and byproduct formation.

Validate stereochemistry via circular dichroism or X-ray crystallography .- Data Insight : Optimal yields (>70%) often occur at 80°C with BiCl3 in DMF, but may require post-synthesis recrystallization.

Q. How should researchers design studies to elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine multi-omics approaches:

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., Nrf2 for antioxidant effects).

- Proteomics : SILAC labeling to quantify protein interaction partners.

- Metabolomics : LC-MS profiling to track metabolite shifts (e.g., glutathione levels).

Validate findings with CRISPR knockouts or pharmacological inhibitors .- Pitfall Avoidance : Use isogenic cell lines to reduce genetic background noise.

Methodological & Analytical Frameworks

Q. What criteria ensure rigorous reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles:

- Documentation : Publish detailed synthetic protocols (reagent lot numbers, equipment calibration).

- Data Sharing : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI links.

- Replication Studies : Collaborate with independent labs to validate key findings .

Q. How can researchers systematically review literature on this compound while avoiding bias?

- Methodological Answer :

- Search Strategy : Use Boolean operators in PubMed/Scopus ("this compound AND (synthesis OR pharmacokinetics)"), limiting to peer-reviewed journals (2015–2025).

- Critical Appraisal : Apply QUADAS-2 for in vitro studies or CONSORT for clinical data.

- Gap Analysis : Identify understudied areas (e.g., bioavailability in vivo) using PRISMA flow diagrams .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for interpreting variability in this compound’s bioactivity data?

- Methodological Answer :

- Outlier Detection : Use Grubbs’ test or Rosner’s test for small datasets.

- Normalization : Log-transform skewed data (e.g., EC50 values).

- Multivariate Analysis : PCA to disentangle confounding variables (e.g., pH, serum content in assays) .

Q. How should researchers report negative or inconclusive results in this compound studies?

- Methodological Answer : Publish in dedicated journals (e.g., Journal of Negative Results) with emphasis on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.